2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI Key |
RFDWMFXXZNMMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines typically proceeds via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-bromocarbonyl compounds under neutral or weakly basic conditions. The nucleophilic substitution of the halide by the pyridine nitrogen initiates ring closure to form the imidazo[1,2-a]pyridine scaffold.
Condensation of 2-Aminopyridines with α-Haloketones : This is a widely used, catalyst-free or catalyst-assisted method. The reaction conditions are generally mild, and the method tolerates various functional groups including chloro, methyl, and methoxy substituents on the aromatic ring, which is relevant for the 3-chlorophenyl and 5-methoxy substituents in the target compound.
Catalyst and Solvent-Free Approaches : Some protocols employ solvent-free conditions or solid supports, enhancing the environmental friendliness and efficiency of the synthesis.
Specific Preparation of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
While direct literature on this exact compound is limited, analogous preparation methods for similarly substituted imidazo[1,2-a]pyridines provide a reliable framework:
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
- React 2-amino-5-methoxypyridine with an α-chloroketone bearing a 3-chlorophenyl substituent (e.g., 3-chloroacetophenone derivative) under mild heating (40–100 °C) in an inert solvent like toluene or methyl isobutyl ketone (MIBK).
- The reaction proceeds via nucleophilic substitution and cyclization, forming the imidazo[1,2-a]pyridine ring with the desired substituents.
Step 2: Functional Group Transformations (if needed)
Detailed Research Findings and Data
Reaction Conditions and Yields
Mechanistic Insights
- The initial condensation involves nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
- The presence of electron-withdrawing groups like chlorine on the phenyl ring can influence the reaction rate and yield but generally is well tolerated.
- The subsequent acetamide formation via reaction with N,N-dimethylglyoxylamide and phosphorus tribromide is a two-step process involving formation of a hydroxyamide intermediate, conversion to a bromide salt, and hydrolysis to the acetamide.
Advantages and Limitations
Summary Table of Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The structural analogs of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine vary in substituent type, position, and electronic effects:
Position 2 Substitutions
- 2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890470-21-9): Substituent: 2-Furyl (electron-rich heteroaromatic group). Molecular Formula: C₁₂H₁₀N₂O₂; Molecular Weight: 214.22 .
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine :
Position 5 and Other Substitutions
2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 866145-66-6):
- 1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitroimidazo[1,2-a]pyridine: Substituents: Pyridylmethyl (position 1), ethoxy (position 5), nitro (position 8). Molecular Formula: Not reported; Molecular Weight: Not available. Ethoxy at position 5 offers moderate electron-donating effects compared to methoxy .
Physicochemical Properties
Key differences in properties include:
- Hydrophobicity : 3-Chlorophenyl > benzodioxol-5-yl > 2-furyl.
- Electron Effects : CF₃ and Cl substituents (strong electron-withdrawing) vs. methoxy (electron-donating).
- Molecular Weight : Derivatives with bulkier substituents (e.g., benzodioxol) exhibit higher molecular weights (~340 g/mol) compared to simpler analogs (~214–270 g/mol) .
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs.
Biological Activity
The compound 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and a chlorophenyl substituent that contribute to its biological activity.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall below 10 μM, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | <10 |
| This compound | MCF-7 | <10 |
| This compound | HeLa | <10 |
The mechanism of action involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which is critical for its anticancer efficacy .
Cholinesterase Inhibition
Imidazo[1,2-a]pyridines have also been studied for their potential as acetylcholinesterase (AChE) inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown IC50 values ranging from 0.2 to 50 μM against AChE . The presence of the methoxy and chlorophenyl groups in this compound may enhance its binding affinity to the enzyme's active site.
Antimicrobial Properties
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities against various pathogens. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth and may offer therapeutic potential in treating infections .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of imidazo[1,2-a]pyridine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxicity levels. The compound exhibited significant inhibition of cell proliferation at low concentrations.
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of various imidazo[1,2-a]pyridine derivatives. The study revealed that compounds with electron-withdrawing groups like chlorine showed enhanced inhibitory effects on AChE compared to those with electron-donating groups. This supports the hypothesis that this compound could be a viable candidate for further development as a therapeutic agent for cognitive disorders.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology: The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via metal-catalyzed cross-coupling reactions. For example, MIL-68(In), a heterogeneous indium-based catalyst, facilitates oxidative amination under aerobic conditions, achieving yields up to 85% at optimal 2-aminopyridine concentrations (0.5–1.0 mmol) . Ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant enables efficient C–H functionalization, though solvent polarity (e.g., DMSO vs. DMF) significantly impacts regioselectivity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR can confirm substitution patterns (e.g., 3-iodo derivatives show characteristic peaks at ~95 ppm for C-I bonds) . Infrared (IR) spectroscopy identifies functional groups, such as C-Cl stretches at 750–550 cm and methoxy C-O stretches at ~1250 cm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 271.955896 for related imidazo[1,2-a]pyridines) .
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?
- Methodology: These derivatives exhibit anxiolytic, anticancer, and antiviral properties. For instance, structural analogs like zolpidem (a GABA agonist) highlight the scaffold’s relevance in neuropharmacology. Biological assays (e.g., enzyme inhibition or receptor-binding studies) are used to evaluate activity. The 3-chlorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration, while methoxy groups modulate electronic effects for target specificity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for imidazo[1,2-a]pyridine syntheses?
- Methodology: Systematic Design of Experiments (DoE) is recommended. For MIL-68(In)-catalyzed reactions, variables include catalyst loading (5–10 mol%), temperature (80–120°C), and solvent (toluene vs. acetonitrile). Contradictions in yields (e.g., 60% vs. 85%) often stem from incomplete substrate solubility or oxygen sensitivity. Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps .
Q. What strategies address discrepancies in spectral data interpretation for halogenated imidazo[1,2-a]pyridines?
- Methodology: For iodinated derivatives, coupling constants in NMR (e.g., Hz for aromatic protons) and DEPT-135 experiments differentiate regioisomers. X-ray crystallography provides unambiguous confirmation, as seen in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate structures (Acta Crystallographica Section E) . Density Functional Theory (DFT) calculations can predict chemical shifts with <2 ppm error .
Q. How do substituent modifications (e.g., 3-chlorophenyl vs. 4-trifluoromethyl) impact biological activity?
- Methodology: Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity. For example, 3-chlorophenyl analogs show enhanced anticonvulsant activity due to increased dipole interactions, while trifluoromethyl groups improve metabolic stability. Comparative assays (e.g., IC against HSV-1) validate these trends .
Q. What advanced techniques characterize the environmental and metabolic stability of this compound?
- Methodology: High-Performance Liquid Chromatography (HPLC) with UV/Vis detection monitors degradation under simulated physiological conditions (pH 7.4, 37°C). Mass spectrometry identifies metabolites (e.g., hydroxylation or demethylation products). Ecotoxicological assays (e.g., Daphnia magna LC) assess environmental hazards, guided by OECD Test Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
